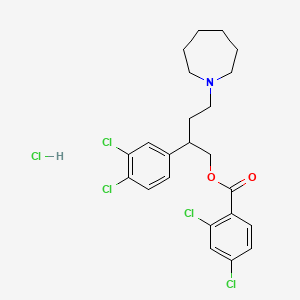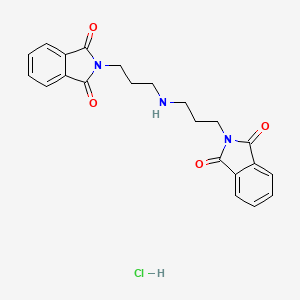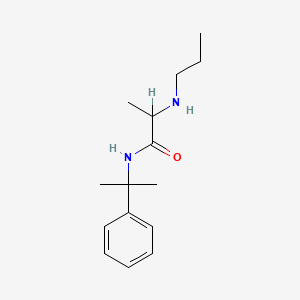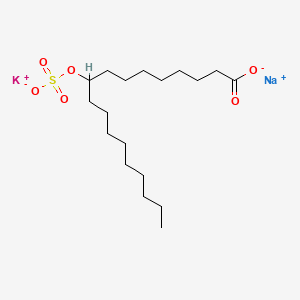
Octadecanoic acid, 9(or 10)-(sulfooxy)-, potassium sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecanoic acid, 9(or 10)-(sulfooxy)-, potassium sodium salt is a complex organic compound. It is a derivative of octadecanoic acid, commonly known as stearic acid, which is a saturated fatty acid. The compound is characterized by the presence of a sulfooxy group, which is a sulfonic acid ester, attached to the 9th or 10th carbon of the octadecanoic acid chain. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 9(or 10)-(sulfooxy)-, potassium sodium salt typically involves the sulfonation of octadecanoic acid. The reaction is carried out by treating octadecanoic acid with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective formation of the sulfooxy group at the desired position on the carbon chain.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The process involves the continuous addition of octadecanoic acid and sulfonating agents into the reactor, followed by the neutralization of the resulting sulfonic acid ester with potassium and sodium hydroxides to form the potassium sodium salt.
Chemical Reactions Analysis
Types of Reactions
Octadecanoic acid, 9(or 10)-(sulfooxy)-, potassium sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfooxy group back to a hydroxyl group.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
Oxidation: Sulfonic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Octadecanoic acid, 9(or 10)-(sulfooxy)-, potassium sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in studies involving cell membrane dynamics and lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, cosmetics, and personal care products.
Mechanism of Action
The mechanism of action of octadecanoic acid, 9(or 10)-(sulfooxy)-, potassium sodium salt involves its interaction with lipid bilayers and proteins. The sulfooxy group enhances the compound’s solubility in water, allowing it to interact with hydrophilic and hydrophobic regions of biological membranes. This interaction can alter membrane fluidity and permeability, affecting various cellular processes. The compound may also interact with specific proteins, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
Stearic Acid: The parent compound, lacking the sulfooxy group.
Sodium Stearate: The sodium salt of stearic acid, used as a soap.
Potassium Stearate: The potassium salt of stearic acid, also used in soaps and cosmetics.
Uniqueness
Octadecanoic acid, 9(or 10)-(sulfooxy)-, potassium sodium salt is unique due to the presence of the sulfooxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in water and its ability to act as a surfactant, making it more versatile in various applications compared to its parent compound and other similar fatty acid derivatives.
Properties
CAS No. |
113532-29-9 |
|---|---|
Molecular Formula |
C18H34KNaO6S |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
potassium;sodium;9-sulfonatooxyoctadecanoate |
InChI |
InChI=1S/C18H36O6S.K.Na/c1-2-3-4-5-6-8-11-14-17(24-25(21,22)23)15-12-9-7-10-13-16-18(19)20;;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2 |
InChI Key |
ZOSKGVRXZQHEOH-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[Na+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


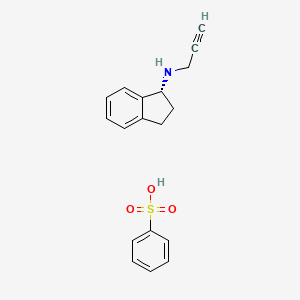
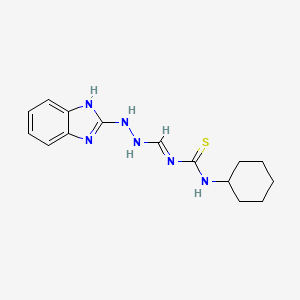
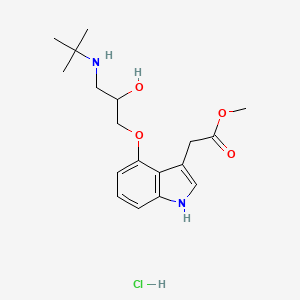
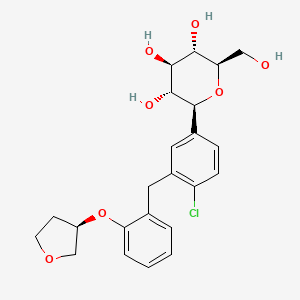
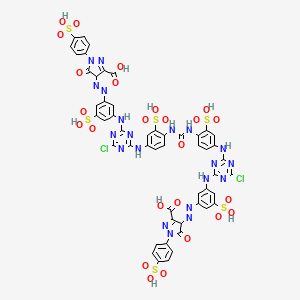
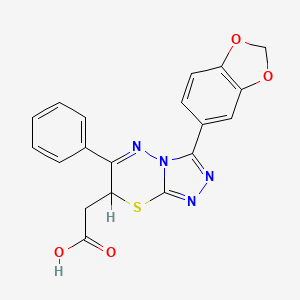
![methyl N-[2-[6-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]ethyl]carbamate](/img/structure/B12750623.png)

